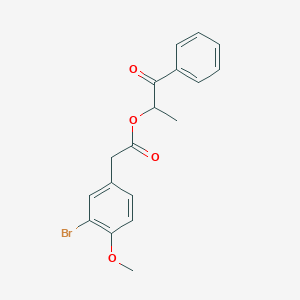
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Scientific Research Applications
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it useful for studying various diseases and biological processes. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of the mechanisms underlying its biological effects. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity and safety of this compound should be thoroughly evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a promising compound with potential applications in scientific research. This compound exhibits various biological activities and has been studied for its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanisms underlying its biological effects and to evaluate its safety and efficacy for therapeutic use.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3,4-dichlorophenylacetic acid and ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
properties
Product Name |
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Molecular Formula |
C18H9BrCl2O5 |
Molecular Weight |
456.1 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H9BrCl2O5/c19-11-2-4-16-10(5-11)6-12(18(24)26-16)17(23)25-8-15(22)9-1-3-13(20)14(21)7-9/h1-7H,8H2 |
InChI Key |
QFEKLUZGMSGUBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)